Superior PXR Activation Potency Compared to Rifampicin and its Metabolites
In a comparative study using 2D and 3D primary human hepatocytes, 3-formylrifamycin SV was identified as the most potent activator of human pregnane X receptor (PXR) among the tested rifampicin derivatives. This finding is critical as PXR activation is the principal mechanism behind rifamycin-induced cytochrome P450 (CYP) induction and subsequent drug-drug interactions [1].
| Evidence Dimension | Potency to activate human Pregnane X Receptor (PXR) |
|---|---|
| Target Compound Data | 3-Formylrifamycin SV |
| Comparator Or Baseline | Rifampicin quinone, rifampicin, rifampicin N-oxide, 25-desacetylrifampicin |
| Quantified Difference | 3-formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin |
| Conditions | 2D and 3D primary human hepatocyte models |
Why This Matters
Procurement of 3-formylrifamycin is essential for DDI research to accurately model the contribution of this specific metabolite to PXR activation, as its potency exceeds that of the parent drug rifampicin.
- [1] Smutny, T., et al. (2024). Rifampicin and its derivatives: stability, disposition, and affinity towards pregnane X receptor employing 2D and 3D primary human hepatocytes. Biochemical Pharmacology, 229, 116500. DOI: 10.1016/j.bcp.2024.116500 View Source
